![molecular formula C13H20N2S B2796368 3-Butyl-1-[(4-methylphenyl)methyl]thiourea CAS No. 91905-64-5](/img/structure/B2796368.png)
3-Butyl-1-[(4-methylphenyl)methyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-1-[(4-methylphenyl)methyl]thiourea is a chemical compound with the CAS Number: 91905-64-5 . It has a molecular weight of 236.38 and is typically stored at room temperature . The compound is usually in the form of a powder .
Molecular Structure Analysis
The molecular structure of 3-Butyl-1-[(4-methylphenyl)methyl]thiourea is represented by the formula C13H20N2S . The InChI Code for this compound is 1S/C13H20N2S/c1-3-4-9-14-13(16)15-10-12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H2,14,15,16) .Physical And Chemical Properties Analysis
The physical form of 3-Butyl-1-[(4-methylphenyl)methyl]thiourea is a powder . It has a melting point of 86-88 degrees Celsius . The compound is typically stored at room temperature .Aplicaciones Científicas De Investigación
Antifungal and Antimicrobial Activities
3-Butyl-1-[(4-methylphenyl)methyl]thiourea derivatives have been explored for their potential antifungal and antimicrobial properties. Studies show that these compounds exhibit significant activity against fungi and yeast, such as Penicillium digitatum and Saccharomyces cerevisiae, highlighting their potential as antimicrobial agents. The synthesis of thiourea derivatives and their complexes with metals like Ni(II), Co(III), and Pt(II) have demonstrated enhanced antifungal activities, indicating the role of metal coordination in biological efficacy (del Campo et al., 2004).
DNA Binding and Anticancer Potential
Thiourea derivatives have been evaluated for their DNA-binding capabilities and anticancer potential. Studies involving nitrosubstituted acylthioureas have conducted preliminary investigations into their anti-cancer potencies, including DNA interaction studies using cyclic voltammetry and UV–vis spectroscopy. These compounds have shown promising results in binding with DNA, which is crucial for their potential therapeutic application in cancer treatment (Tahir et al., 2015).
Catalytic and Chemical Properties
Research into the catalytic and chemical properties of thiourea derivatives, including those related to 3-Butyl-1-[(4-methylphenyl)methyl]thiourea, has uncovered their significant role in organic synthesis and catalysis. These studies have shed light on the structural and electronic influences of thiourea derivatives on their catalytic performance, particularly in Michael addition reactions. The findings suggest that the electronic effects of fluorination at the methyl group can impact yields and enantioselectivity, providing insights into the design of more effective catalysts (Jiménez et al., 2016).
Molecular Structure and Spectroscopic Analysis
The molecular structure and spectroscopic analysis of thiourea derivatives have been extensively studied, providing valuable information about their conformation, hydrogen bonding, and electronic properties. These studies utilize techniques such as X-ray crystallography, NMR, FT-IR, and UV/Vis spectroscopy to elucidate the structural characteristics of thiourea compounds, which are crucial for understanding their chemical behavior and potential applications in various fields (Yeo & Tiekink, 2019).
Safety and Hazards
The safety information for 3-Butyl-1-[(4-methylphenyl)methyl]thiourea includes several hazard statements such as H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
Propiedades
IUPAC Name |
1-butyl-3-[(4-methylphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-3-4-9-14-13(16)15-10-12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHYJPCZTXOEIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NCC1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyl-1-[(4-methylphenyl)methyl]thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2796285.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-difluorobenzamide](/img/structure/B2796286.png)
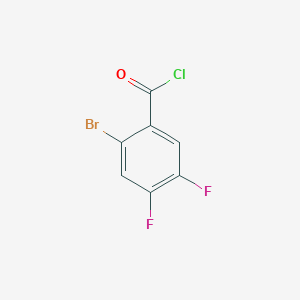
![2-[1-(2-methoxyphenyl)-4-(pyrrolidin-1-ylcarbonyl)-1H-1,2,3-triazol-5-yl]pyridine](/img/structure/B2796289.png)
![N-[3,5-bis(trifluoroMethyl)phenyl]-N'-[(2S)-2-(diMethylaMino)-3-Methylbutyl]-Thiourea](/img/structure/B2796290.png)
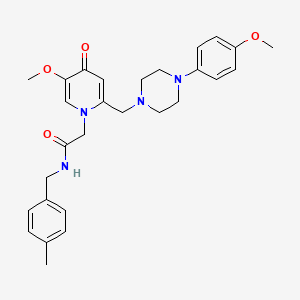
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide](/img/no-structure.png)
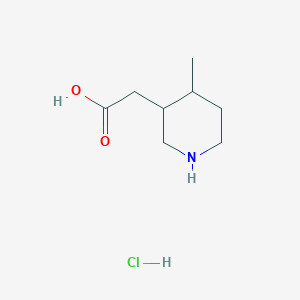
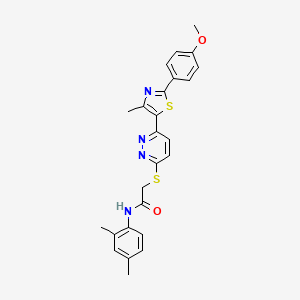
![N'-{2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetyl}-3-(dimethylamino)benzohydrazide](/img/structure/B2796301.png)
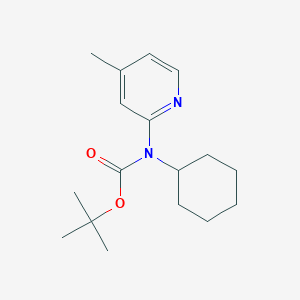
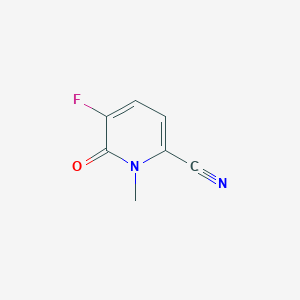
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide](/img/structure/B2796304.png)
![Tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate](/img/structure/B2796307.png)